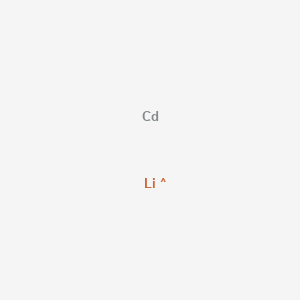
Cadmium;lithium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cadmium lithium is a compound that combines cadmium and lithium elements Cadmium is a transition metal known for its applications in batteries, pigments, and coatings, while lithium is an alkali metal widely used in batteries and other energy storage devices
准备方法
Synthetic Routes and Reaction Conditions: Cadmium lithium compounds can be synthesized through various methods, including solid-state reactions, co-precipitation, and solvothermal synthesis. One common method involves mixing cadmium oxide (CdO) and lithium carbonate (Li2CO3) in a specific stoichiometric ratio and heating the mixture at high temperatures to form the desired compound .
Industrial Production Methods: In industrial settings, cadmium lithium compounds are often produced using high-temperature solid-state reactions. The raw materials, such as cadmium oxide and lithium carbonate, are mixed and heated in a controlled environment to ensure the formation of the desired compound. The process may involve multiple heating and cooling cycles to achieve the desired purity and crystallinity .
化学反应分析
Types of Reactions: Cadmium lithium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, cadmium can react with oxygen to form cadmium oxide (CdO), while lithium can react with water to produce lithium hydroxide (LiOH) and hydrogen gas (H2) .
Common Reagents and Conditions: Common reagents used in reactions involving cadmium lithium compounds include oxygen, water, and various acids and bases. The reaction conditions, such as temperature and pressure, can significantly influence the outcome of these reactions. For instance, cadmium reacts with hydrochloric acid to form cadmium chloride (CdCl2) and hydrogen gas (H2) .
Major Products Formed: The major products formed from reactions involving cadmium lithium compounds depend on the specific reaction conditions and reagents used. For example, the reaction of cadmium with oxygen produces cadmium oxide, while the reaction of lithium with water produces lithium hydroxide and hydrogen gas .
科学研究应用
Cadmium lithium compounds have a wide range of scientific research applications, including their use in chemistry, biology, medicine, and industry. In chemistry, these compounds are studied for their unique electronic and magnetic properties, which make them suitable for use in advanced materials and devices . In biology and medicine, cadmium lithium compounds are investigated for their potential use in drug delivery systems and as imaging agents . In industry, these compounds are used in the production of batteries, coatings, and other advanced materials .
作用机制
The mechanism of action of cadmium lithium compounds involves their interaction with various molecular targets and pathways. For example, cadmium can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids . Lithium, on the other hand, can modulate various signaling pathways, including those involved in cell growth, differentiation, and apoptosis . The combined effects of cadmium and lithium can result in unique biological and chemical activities, making these compounds valuable for various applications.
相似化合物的比较
Cadmium lithium compounds can be compared with other similar compounds, such as cadmium zinc and cadmium manganese compounds. While all these compounds share some common properties, such as their ability to form stable oxides and hydroxides, cadmium lithium compounds are unique in their electronic and magnetic properties . For example, cadmium lithium compounds exhibit higher electrical conductivity and magnetic susceptibility compared to cadmium zinc and cadmium manganese compounds . This makes cadmium lithium compounds particularly suitable for use in advanced electronic and magnetic devices.
List of Similar Compounds:- Cadmium zinc compounds
- Cadmium manganese compounds
- Cadmium iron compounds
- Cadmium cobalt compounds
By understanding the unique properties and applications of cadmium lithium compounds, researchers can continue to explore their potential in various scientific and industrial fields.
属性
CAS 编号 |
12050-18-9 |
|---|---|
分子式 |
CdLi |
分子量 |
119.4 g/mol |
IUPAC 名称 |
cadmium;lithium |
InChI |
InChI=1S/Cd.Li |
InChI 键 |
ADCXHZZSUADYMI-UHFFFAOYSA-N |
规范 SMILES |
[Li].[Cd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




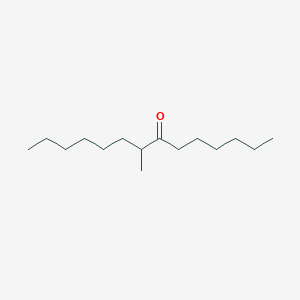

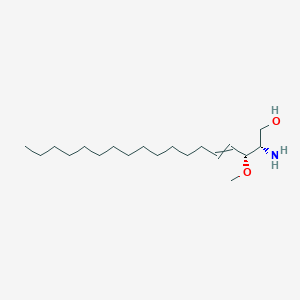

![[2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate](/img/structure/B14733789.png)
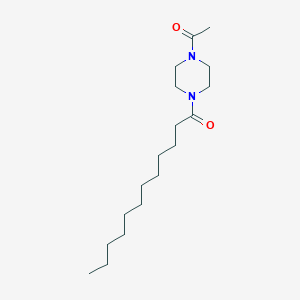
![{4-[(4-Aminobenzoyl)amino]phenyl}arsonic acid](/img/structure/B14733800.png)
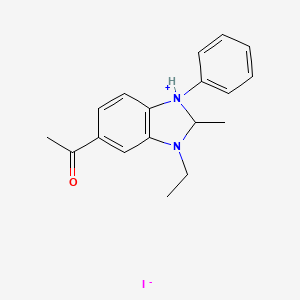
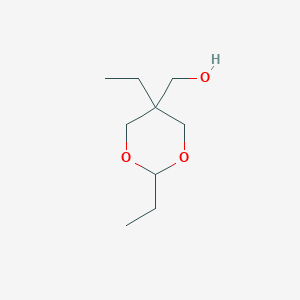
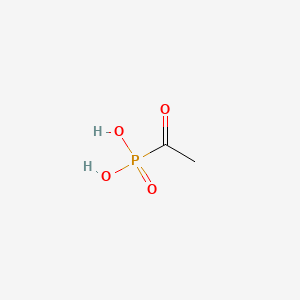

![3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyridine](/img/structure/B14733838.png)
